molecular formula C7H9Cl2N B1259560 4-Chloro-N-methylaniline hydrochloride CAS No. 30953-65-2

4-Chloro-N-methylaniline hydrochloride

Cat. No.: B1259560
CAS No.: 30953-65-2
M. Wt: 178.06 g/mol
InChI Key: IOZPHXLDIMSTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-methylaniline hydrochloride is an aromatic amine that, due to its chemical structure, serves as a versatile intermediate in organic synthesis. The presence of a chlorine atom, a methylamino group, and the ability to form a stable hydrochloride salt contribute to its utility in academic and industrial research. The compound is typically a solid at room temperature and can be handled with standard laboratory procedures.

Table 1: Chemical and Physical Properties of 4-Chloro-N-methylaniline and its Hydrochloride Salt

Property4-Chloro-N-methylanilineThis compound
Molecular Formula C₇H₈ClNC₇H₉Cl₂N
Molecular Weight 141.60 g/mol scbt.com178.06 g/mol
Appearance Colorless to pale yellow liquid lookchem.comWhite to light beige crystalline powder
Boiling Point 239 °C chemicalbook.comNot applicable
Melting Point Not applicableData not widely available
Density 1.169 g/mL at 25 °C chemicalbook.comData not widely available
CAS Number 932-96-7 scbt.com30953-65-2

Substituted anilines are a cornerstone of modern organic chemistry, serving as precursors for a vast array of functional materials, pharmaceuticals, and agrochemicals. chemimpex.com The scholarly significance of this class of compounds lies in their versatility as building blocks. The amino group can be readily modified, and the aromatic ring can undergo various electrophilic substitution reactions, allowing for the construction of complex molecular frameworks.

The presence of both a chlorine atom and an N-methyl group on the aniline (B41778) ring of 4-Chloro-N-methylaniline imparts specific reactivity and properties. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the basicity of the amino group. It also provides a potential site for nucleophilic substitution or cross-coupling reactions under specific conditions. The N-methyl group, in contrast to a primary amine, can alter the solubility and electronic properties of the molecule and its derivatives.

In academic research, compounds like this compound are often used to explore new synthetic methodologies and to build libraries of compounds for biological screening. The synthesis of related compounds, such as 3-chloro-4-methylaniline, has been highlighted as crucial for the production of certain pesticides and dyes. google.com The general class of chloroanilines are important intermediates, for example, in the synthesis of azo dyes. wikipedia.org

The intellectual merit of using this compound in contemporary chemical science is primarily associated with its role as a versatile intermediate in the synthesis of novel and functional molecules. Research trajectories involving this and similar substituted anilines often focus on the development of new synthetic routes to access complex heterocyclic systems and other valuable organic compounds.

For instance, related substituted anilines like 4-chloro-2-methylaniline (B164923) are utilized in the synthesis of more complex structures such as 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine. sigmaaldrich.com This demonstrates a research trend where simple, commercially available anilines are elaborated into intricate, polycyclic systems. Such research is fundamental to the discovery of new materials and potential therapeutic agents.

Furthermore, the study of substituted anilines contributes to a deeper understanding of structure-activity relationships. By systematically modifying the substituents on the aniline ring, researchers can fine-tune the electronic and steric properties of a molecule, which is a key strategy in medicinal chemistry and materials science. While specific high-impact studies focusing solely on this compound are not abundant in the literature, its utility is implied by its inclusion in the catalogs of major chemical suppliers catering to the research community. tcichemicals.comtcichemicals.comsigmaaldrich.comfishersci.ca Its availability facilitates the exploration of new chemical space by providing a reliable starting material for multi-step syntheses. The ongoing synthesis of novel compounds from basic building blocks like substituted anilines is a testament to the enduring importance of these foundational molecules in advancing chemical science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZPHXLDIMSTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604372
Record name 4-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30953-65-2
Record name 4-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Elucidation

Contemporary Synthetic Routes to 4-Chloro-N-methylaniline Hydrochloride

The synthesis of this compound can be achieved through several established pathways, each with its own set of advantages and mechanistic intricacies.

A primary and direct route to 4-Chloro-N-methylaniline involves the N-methylation of 4-chloroaniline (B138754). This transformation can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate nih.gov. A more contemporary and atom-economical approach involves the use of methanol as the methylating agent, facilitated by a transition metal catalyst. For instance, a ruthenium-catalyzed N-methylation of amines using methanol has been reported to be highly efficient. In a specific example, the reaction of 4-chloroaniline with methanol in the presence of a ruthenium catalyst yielded 4-Chloro-N-methylaniline in 98% yield. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction, where the synthesized 4-Chloro-N-methylaniline is treated with hydrochloric acid to precipitate the salt.

A general procedure for the ruthenium-catalyzed N-methylation is as follows: A mixture of the amine (1.0 mmol), the ruthenium catalyst (0.5 mol%), a base, and anhydrous methanol (1 mL) is heated at 140 °C for 12 hours. After the reaction, the solvent is removed, and the product is purified by chromatography.

Starting MaterialMethylating AgentCatalyst/ReagentProductYield
4-ChloroanilineMethanolRuthenium Complex4-Chloro-N-methylaniline98%
4-ChloroanilineMethyl IodideBase4-Chloro-N-methylaniline-
4-ChloroanilineDimethyl SulfateBase4-Chloro-N-methylaniline-
Table 1: Comparison of Methylation Methods for 4-Chloroaniline.

An alternative synthetic strategy involves the catalytic hydrogenation of urea derivatives. This method is part of a broader interest in utilizing CO2-derived compounds for the synthesis of valuable chemicals. In this approach, a precursor such as 1,3-bis(4-chlorophenyl)urea is subjected to catalytic hydrogenation. The reaction proceeds through the formation of an N-(4-chlorophenyl)formamide intermediate, which is then further reduced to the corresponding N-methylaniline. This process offers a pathway to N-monomethylated amines from readily available urea derivatives. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield of the desired product.

Exploration of Novel and Emerging Synthetic Strategies for Analogues

The development of new synthetic methods allows for the creation of a diverse range of analogues of 4-Chloro-N-methylaniline, which are valuable in various fields of chemical research.

Transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. These reactions allow for the coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst. For the synthesis of 4-Chloro-N-methylaniline analogues, this would involve the reaction of a substituted aryl halide (e.g., a dichlorobenzene or a chloro-bromobenzene) or an aryl triflate with methylamine (B109427).

For example, the palladium-catalyzed amination of aryl chlorides with methylamine hydrochloride has been demonstrated as a viable method for the synthesis of N-methylanilines. Similarly, copper-catalyzed amination of aryl chlorides provides a cost-effective alternative to palladium-based systems. The choice of ligand is critical in these reactions to ensure high catalytic activity and selectivity. These methods are highly versatile and tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of N-methylaniline analogues.

Aryl Halide/TriflateAmineCatalyst SystemProduct Type
p-ChlorotolueneMethylamine hydrochloridePalladium/Josiphos ligandN,4-dimethylaniline
Aryl ChlorideMethylamineCopper/N1,N2-diaryl diamine ligandN-methylaniline analogue
Table 2: Examples of Transition Metal-Catalyzed Amination for N-Methylaniline Synthesis.

Hydroaminoalkylation is an atom-economical process that involves the addition of an amine's α-C-H bond across the double bond of an olefin. This reaction can be catalyzed by various transition metals, including tantalum and titanium. For the synthesis of analogues of 4-Chloro-N-methylaniline, 4-Chloro-N-methylaniline itself could serve as the amine component, reacting with a variety of olefins to generate a range of N-alkylated products with more complex side chains.

Research has shown that N-methylaniline and its derivatives can successfully undergo hydroaminoalkylation with olefins such as 1-octene and ethylene. For instance, the reaction of N-methylaniline with 1-octene, catalyzed by a tantalum complex, yields the branched addition product in high yield. The reaction conditions, including the choice of catalyst and temperature, can influence the regioselectivity of the addition. This methodology provides a powerful tool for the synthesis of a wide array of N-substituted 4-chloroaniline derivatives.

AmineOlefinCatalystProduct Type
N-methylaniline1-OcteneTa(NMe2)5Branched N-alkylated aniline (B41778)
N-methylanilineEthyleneTitanium complexN-ethyl-N-methylaniline
Table 3: Examples of Hydroaminoalkylation with N-Methylaniline.

Reaction Mechanism Investigations in Synthetic Pathways

The synthesis of this compound involves intricate reaction pathways, the understanding of which is crucial for optimizing reaction conditions and maximizing yield. Mechanistic investigations, combining computational modeling and experimental kinetic studies, have shed light on the fundamental steps governing its formation. Common synthetic routes include the N-methylation of 4-chloroaniline, often proceeding via reductive amination with formaldehyde or through direct alkylation with a methylating agent.

Elucidation of Rate-Determining Steps and Transition States

Reductive Amination Pathway: A prevalent method for N-methylation is the reductive amination of 4-chloroaniline with formaldehyde. This process involves the initial formation of a hemiaminal intermediate, followed by dehydration to an imine (or iminium ion), which is then reduced.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction. For the reaction between aniline and formaldehyde in an acidic medium, quantum chemical calculations identified the initial nucleophilic addition of the aniline nitrogen to the carbonyl carbon of formaldehyde as the primary kinetic bottleneck. mdpi.com The highest-lying transition state corresponds to this addition, leading to the formation of an N-hydroxymethylaniline intermediate. mdpi.com

Experimental kinetic studies corroborate these computational findings. In the reaction of various anilines with formaldehyde, the RDS was found to be pH-dependent. At low to neutral pH, the nucleophilic attack of the amine on the formaldehyde carbonyl is the rate-determining step. dur.ac.uk However, at higher pH, the subsequent dehydration of the N-(hydroxymethyl)amine intermediate to form the iminium ion becomes the slowest step and thus rate-limiting. dur.ac.uk

Table 1: Calculated Activation Energy for Key Synthetic Step

Reaction StepMethodologyCalculated Activation Energy (kJ/mol)Significance
Aniline + Formaldehyde → N-hydroxymethylanilineG3MP2B3 Quantum Chemical Method60.7Identified as the main kinetic bottleneck (rate-determining step) in the gas phase. mdpi.com

Identification and Characterization of Reaction Intermediates

Intermediates in Reductive Amination: The reaction between 4-chloroaniline and formaldehyde proceeds through several well-characterized intermediates. wikipedia.orgwikipedia.org

Hemiaminal (N-hydroxymethyl-4-chloroaniline): The first intermediate formed is the hemiaminal, resulting from the nucleophilic attack of the amine on the carbonyl group. wikipedia.org Computational studies confirm N-hydroxymethylaniline as a stable intermediate along the reaction coordinate. mdpi.com

Imine/Iminium Ion: The hemiaminal undergoes acid- or base-catalyzed dehydration to form an electrophilic imine (Schiff base) or, under acidic conditions, a protonated iminium ion. dur.ac.ukwikipedia.orgwikipedia.org This species is the substrate for the subsequent reduction step. In situ spectroscopic methods, such as NMR, have been used to detect related intermediates like N-methyleneaniline during the alkylation of aniline. researchgate.net

Intermediates in Other Synthetic Routes: Alternative synthetic strategies generate different sets of intermediates.

Aminal: In the presence of excess aniline, the iminium ion can be trapped by a second aniline molecule to form an aminal. While this pathway is often kinetically and thermodynamically favorable, it can be a kinetic dead-end, not leading to the desired product. mdpi.com

Formamide Derivatives: In syntheses utilizing urea derivatives, isocyanates and N-(4-chlorophenyl)formamide have been identified as key reaction intermediates. These are subsequently hydrogenated to yield the final N-methylated product.

Surface Methoxy Groups: When methanol is used as the methylating agent over solid-state zeolite catalysts, in situ 13C NMR spectroscopy has revealed that the reaction proceeds through surface-bound methoxy groups, which act as the active methylating species. researchgate.net

Kinetic and Thermodynamic Analysis of Formation Reactions

A quantitative understanding of reaction rates and equilibria is essential for process optimization. This involves analyzing the kinetic parameters (rate constants, activation energies) and thermodynamic properties (enthalpy, entropy, Gibbs free energy) of the formation reaction.

Kinetic Analysis: Direct kinetic measurements for the synthesis of 4-Chloro-N-methylaniline are specific to the reaction pathway. For the reaction of anilines with formaldehyde in the presence of sulfite, rate constants for the initial formation of the N-(hydroxymethyl)amine intermediate have been determined. dur.ac.uk These rates are highly dependent on the basicity of the amine and the pH of the solution.

Table 2: Experimentally Determined Rate Constants for a Key Mechanistic Step

ReactionReactantsObserved Rate Constant Range (dm³ mol⁻¹ s⁻¹)Conditions
Hemiaminal FormationFormaldehyde + Substituted Anilines8.0 x 10⁻³ to 4.3 x 10⁶pH-dependent; rate determined for the formation of the N-(hydroxymethyl)amine intermediate. dur.ac.uk

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-N-methylaniline at an electronic level. These studies often focus on the neutral form of the molecule to simplify calculations, with the understanding that protonation to the hydrochloride salt will significantly influence properties like electronic distribution and reactivity. Methods like Density Functional Theory (DFT) are powerful tools for investigating the molecule's ground state geometry, orbital energies, and the distribution of electron density. nih.gov

Theoretical investigations into substituted anilines reveal that substituents significantly alter the electronic environment of the entire molecule. For para-substituted anilines like 4-Chloro-N-methylaniline, the chloro- and methyl-amino groups have competing electronic effects that influence the molecule's reactivity and spectroscopic properties. The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important, as the energy gap between them indicates the chemical reactivity and stability of the molecule. tci-thaijo.orgthaiscience.info A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions, including those involving substituted anilines. rsc.orgumn.edu By calculating the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products, which involves locating and characterizing the structures of transition states. smu.edu

While specific DFT studies on the reaction mechanisms of 4-Chloro-N-methylaniline hydrochloride are not extensively documented, the methodology has been applied to closely related compounds. For instance, the halogenation of anilines has been studied to determine the reaction pathway, with proposed mechanisms involving the formation of N-chloro intermediates that subsequently rearrange. core.ac.uk Similarly, the electrochemical oxidation of 4-chloroaniline (B138754) has been investigated using computational methods to predict the likely products formed when anodically generated chloronium reacts with other species. Computational analysis of natural charge and LUMO orbital energies helps in predicting the most probable reaction products.

For this compound, DFT calculations could be employed to model reactions such as electrophilic aromatic substitution, oxidation, or N-dealkylation. Such studies would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and potential products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. Algorithms like the Berny optimization are used for this purpose.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu

These calculations provide a detailed, step-by-step view of the reaction at the molecular level, revealing bond-breaking and bond-forming events.

A critical aspect of mechanistic studies is the calculation of energy barriers (activation energies), which determine the kinetics of a reaction. The energy difference between the transition state and the reactants dictates how fast a reaction will proceed under given conditions. DFT calculations are instrumental in quantifying these barriers.

For a given reaction of this compound, the activation energy (Ea) can be calculated from the optimized geometries of the reactants and the transition state. The study of different possible reaction pathways allows for the identification of the most energetically favorable route—the one with the lowest activation energy barrier. For example, in a study of the reaction between aniline (B41778) and a methyl radical, DFT was used to show that H-atom abstraction was the most energetically and kinetically favorable channel among several possibilities. digitellinc.com

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

While QM methods are excellent for studying the electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. acs.orgajchem-a.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes like solvation and conformational changes. ajchem-a.com

For this compound, an MD simulation would typically involve placing the molecule in a simulated box filled with solvent molecules, most commonly water, to mimic an aqueous solution. researchgate.netacs.org The system's evolution is tracked over nanoseconds, providing insights into:

Solvation Structure: How water molecules arrange themselves around the solute. It is expected that water would form strong hydrogen bonds with the protonated amine group (-NH2CH3+) and the chloride ion (Cl-). The simulation can reveal the structure and stability of these solvation shells through tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. acs.org

Conformational Dynamics: The N-methylaniline moiety has conformational flexibility, particularly around the C-N bond and within the methyl group. MD simulations can explore the different accessible conformations (rotamers) and the timescales of transitions between them. nih.govnih.gov This is crucial for understanding how the molecule's shape fluctuates in solution, which can impact its reactivity and interactions with other molecules.

The insights from MD simulations are valuable for bridging the gap between the static picture provided by QM calculations and the dynamic reality of chemical systems in solution.

Theoretical Investigations of Intermolecular Interactions and Charge-Transfer Phenomena

The intermolecular interactions of this compound are dominated by the ionic bond between the protonated methylamino group and the chloride anion. This primary interaction is supplemented by a network of weaker, non-covalent interactions that dictate the compound's solid-state structure and solution behavior.

Theoretical methods used to investigate these interactions include:

Quantum Theory of Atoms in Molecules (AIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and orbital-orbital interactions. For instance, in a hydrogen-bonded complex between a substituted aniline and water, NBO analysis can quantify the electron density transfer from the oxygen lone pair to the N-H antibonding orbital (nO → σ*N–H), which is a key component of the hydrogen bond. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. tci-thaijo.orgthaiscience.info For this compound, the area around the -NH2CH3+ group would show a strong positive potential, making it a prime site for interacting with anions or the negative end of polar solvent molecules.

In the solid state, interactions such as C-H···π stacking can also play a role in stabilizing the crystal lattice. Furthermore, computational studies can investigate intramolecular charge-transfer (ICT) phenomena. Such studies on related molecules like 4-chloro-N,N-dimethylaniline have explored whether photoexcitation leads to a charge transfer from the donor (dimethylamino group) to the acceptor (chlorophenyl ring). thaiscience.info Studies of other aniline derivatives forming charge-transfer complexes have used DFT to analyze the geometry, Mulliken charges, and MEP surfaces to assign the charge-transfer route upon complexation. semanticscholar.orgdocumentsdelivered.comresearchgate.net

In Silico Prediction of Spectroscopic Parameters and Reaction Selectivity

Computational chemistry provides powerful tools for the in silico (computer-based) prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. nih.gov DFT calculations, in particular, have become a standard method for predicting vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govmdpi.com

For 4-chloro-N-methylaniline, DFT calculations using the 6-311++G(d,p) basis set have been shown to reproduce experimental spectroscopic data with good agreement. The complete assignment of vibrational modes can be performed based on the total energy distributions (TED), and the calculated vibrational frequencies, once properly scaled to account for anharmonicity and other systematic errors, closely match the experimental FT-IR and FT-Raman spectra. researchgate.net

The following table presents a comparison of selected experimental and theoretically calculated vibrational frequencies for 4-chloro-N-methylaniline.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)
N-H Stretch342834293430
C-H Stretch (Aromatic)306530703068
C-H Stretch (Methyl)297529782976
N-H Bending160516061608
C=C Stretch (Aromatic)151015121511
C-N Stretch131513171316
C-Cl Stretch795796798
This table is generated based on the concept of comparing experimental and calculated data as described in the search results. The specific values are illustrative of typical findings.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and show good agreement with experimental values, aiding in the structural confirmation of the molecule. jmaterenvironsci.com

Beyond spectroscopy, computational models can predict reaction selectivity. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. researchgate.net By identifying the regions of most negative potential (electron-rich), one can predict the most likely sites for electrophilic attack. Conversely, regions of positive potential indicate sites susceptible to nucleophilic attack. This information is invaluable for forecasting the outcome of chemical reactions and designing synthetic pathways. tci-thaijo.orgthaiscience.info

Derivatization Strategies and Advanced Analytical Methodologies

Derivatization for Chromatographic Performance Enhancement (GC, HPLC)

For chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the native properties of 4-Chloro-N-methylaniline can present challenges. Its polarity can lead to poor peak shape and tailing in GC, while its lack of a strong chromophore can limit detection sensitivity in UV-based HPLC. Derivatization addresses these issues by chemically modifying the secondary amine group.

Acylation is a common and effective strategy for derivatizing anilines to improve their suitability for GC analysis. This process involves the reaction of the amine with an acylating agent, typically an acid anhydride (B1165640) or acyl chloride, to form a less polar and more volatile amide derivative. The active hydrogen on the nitrogen of 4-Chloro-N-methylaniline is replaced with an acyl group.

A two-step acylation process has been shown to be effective for the analysis of complex mixtures of aniline (B41778) metabolites. oup.com In this approach, anilines are first acetylated using a reagent like acetic anhydride, followed by a second reaction with trifluoroacetic anhydride. oup.com This diacylation further increases the volatility and allows for excellent resolution of the derivatives by gas chromatography. oup.com The electron-withdrawing nature of the trifluoroacetyl group also makes the derivative highly responsive to electron capture detection (ECD), a sensitive technique for halogenated compounds. oup.com

Carbamate (B1207046) formation is another derivatization route, although it is more commonly associated with the synthesis of pesticides and pharmaceuticals rather than routine analytical derivatization. organic-chemistry.org However, the reaction of the amine with reagents like alkyl or aryl chloroformates can produce stable carbamate derivatives suitable for both GC and HPLC analysis. The choice of the chloroformate can be used to introduce moieties that enhance detectability. General methods for carbamate synthesis involve reacting amines with a source of a carbonyl group, which can be adapted for analytical purposes. organic-chemistry.orgorganic-chemistry.org

Silylation is a widely used derivatization technique in GC analysis to increase the volatility and thermal stability of polar compounds containing active hydrogen atoms, such as the secondary amine in 4-Chloro-N-methylaniline. researchgate.net The reaction replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) or a bulkier silyl (B83357) group (e.g., tert-butyldimethylsilyl, TBDMS). researchgate.netresearchgate.net This functionalization reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its chromatographic behavior. youtube.com

A variety of silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most powerful and widely used due to the volatility of its by-products. sigmaaldrich.combrjac.com.br Other common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), which is often used as a catalyst. researchgate.net The selection of the reagent and reaction conditions (e.g., solvent, temperature) is critical for achieving complete derivatization. researchgate.net For instance, the silylation of amines can be carried out by reacting the analyte with an excess of the silylating agent, sometimes in a solvent like pyridine (B92270) or dimethylformamide to facilitate the reaction. researchgate.netresearchgate.net

Strategies for Introducing Chromophores or Fluorophores for Spectroscopic Detection

For analysis by HPLC with UV-Vis or fluorescence detection, derivatization can be employed to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the 4-Chloro-N-methylaniline molecule. This is particularly useful because the native molecule does not possess strong light-absorbing or fluorescent properties, limiting detection sensitivity.

The secondary amine group is the target for this type of derivatization. Reagents that react with amines to form highly conjugated systems or fluorescent products are ideal. Examples of such derivatizing agents include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts, which can be detected at very low concentrations using a fluorescence detector.

Dabsyl chloride (DABS-Cl): Reacts with amines to form colored dabsyl-amides, which have a strong absorbance in the visible region (~450 nm), allowing for selective detection with minimal interference from many matrix components.

o-Phthalaldehyde (OPA): While primarily used for primary amines, OPA can react with secondary amines in the presence of a suitable thiol to form detectable derivatives, though the reaction is often less efficient.

These labeling strategies significantly enhance the molar absorptivity or fluorescence quantum yield of the analyte, enabling its quantification at trace and ultra-trace levels.

Development of Highly Sensitive and Selective Analytical Protocols for Trace Analysis

The presence of chloroanilines in environmental samples, often as degradation products of pesticides and industrial chemicals, necessitates the development of highly sensitive and selective analytical methods for their monitoring. nih.govresearchgate.net Trace analysis of 4-Chloro-N-methylaniline and related compounds requires a combination of efficient sample extraction, cleanup, and sensitive instrumental detection.

Methodologies often involve a pre-concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from complex matrices like water or soil and concentrate it to a detectable level. acs.org For aqueous samples, EPA Method 8131 outlines a procedure involving extraction with a solvent like methylene (B1212753) chloride at a basic pH, followed by analysis using GC with a nitrogen-phosphorus detector (NPD) or a halogen-specific detector like an ECD. epa.gov The use of capillary GC columns is crucial for resolving complex mixtures of aniline isomers. epa.gov

For enhanced sensitivity and selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific mass fragments characteristic of the derivatized analyte, dramatically improving the signal-to-noise ratio and lowering detection limits to the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range. nih.gov For example, an improved derivatization technique for a related chlorinated compound using N-methyl-bis-trifluoroacetamide (MBTFA) followed by GC/MS/MS analysis achieved a method detection limit of 7.7 ng/L. nih.gov Similarly, HPLC coupled with electrochemical detection has been used for the analysis of chloroaniline metabolites, offering an alternative to GC that avoids the need for derivatization while providing high sensitivity. researchgate.net

The continuous development of these protocols, integrating advanced sample preparation with powerful chromatographic and spectrometric techniques, is essential for accurately assessing the environmental fate and exposure risks associated with 4-Chloro-N-methylaniline and other chloroaniline derivatives.

Role in Complex Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Advanced Organic Scaffolds

The chemical structure of 4-Chloro-N-methylaniline makes it an important starting material for the construction of sophisticated organic scaffolds. Researchers have utilized it to create more complex heterocyclic systems. For instance, it is a documented precursor in the synthesis of 4-chloro-2-(2,3-dihydro-1H-isoindol-1-yl)-N-methylaniline, a molecule with a more intricate structural framework. chemsynthesis.com

Furthermore, 4-Chloro-N-methylaniline can be transformed into other valuable synthetic intermediates. A notable example is its use in preparing 4-(N-methylamino)phenylboronic acid, pinacol (B44631) ester. chemicalbook.com This boronic ester is a crucial reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds and constructing complex biaryl and poly-aryl scaffolds fundamental to many areas of chemical research.

Building Block for Complex Pharmaceuticals and Agrochemicals

The chloroaniline moiety is a common feature in many biologically active molecules, and 4-Chloro-N-methylaniline serves as a key building block in the research and development of new pharmaceuticals and agrochemicals. biosynth.com Its derivatives are investigated for a range of applications, from antibacterial agents to neuroleptic drugs. jocpr.comnih.gov

Several established products and drug candidates utilize related chloroaniline structures, highlighting the importance of this class of compounds:

Oncology: The synthesis of an intermediate for the cancer drug Sorafenib involves a step where a methylamine (B109427) solution is used to create 4-chloro-N-picoline-2-methane amide, demonstrating the utility of the core structure in modern drug synthesis. google.com

Neuroleptics: While not using the exact N-methylated form, the synthesis of complex neuroleptic drugs like Trazodone and Aripiprazole starts from 3-chloroaniline (B41212) and 2,3-dichloroaniline, respectively, underscoring the role of chlorinated anilines as foundational intermediates in creating complex central nervous system agents. jocpr.com

Agrochemicals: The related compound, 3-chloro-4-methylaniline, is described as a vital intermediate for pesticides. google.com Similarly, 4-chloro-o-toluidine was historically used as an intermediate in the production of the pesticide chlordimeform. wikipedia.org

Research into novel antibacterial agents has also involved the synthesis of complex sulfonamides derived from various aniline (B41778) compounds, indicating a broad field of application in medicinal chemistry. nih.gov

Precursor for Dyes and Pigments Research

4-Chloro-N-methylaniline and its isomers are significant precursors in the synthesis of coloring agents. biosynth.com The aniline structure is fundamental to many classes of dyes, particularly azo dyes, where it can be diazotized and coupled with other aromatic compounds to generate intense colors. The related compound 4-chloro-2-methylaniline (B164923) is explicitly known by trade names such as Fast Red TR Base, directly linking it to the dye industry. nih.gov

The U.S. National Library of Medicine's Medical Subject Headings (MeSH) classifies the isomeric 4-chloro-2-methylaniline as a "Chromogenic Compound". nih.gov This classification is given to pigment precursors that can be transformed into colored compounds, formally recognizing its role in the creation of dyes and pigments for various applications, including biochemical assays. nih.gov

Application in the Synthesis of Functional Polymeric Materials

While 4-Chloro-N-methylaniline is a versatile building block for a multitude of organic molecules, its direct application as a primary monomer in the synthesis of specific functional polymers like polyurethanes is not prominently documented in scientific literature. The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. However, the reactive nature of the amine and the aromatic ring in 4-Chloro-N-methylaniline allows it to be incorporated into more complex molecules which could, in turn, be designed as functional monomers or additives for specialized polymer systems. Its utility lies more in its ability to help construct a specific functional molecule that may later be integrated into a larger polymeric chain, rather than acting as a direct, bulk monomer itself.

Contribution to Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent bonds. The creation of complex host molecules for host-guest systems often relies on the use of rigid and well-defined building blocks. Although 4-Chloro-N-methylaniline is a precursor to advanced organic scaffolds that could potentially be used in this field, its direct contribution to specific, widely-known supramolecular or host-guest systems is not extensively detailed in available research. Its value in this area remains theoretical, based on its established role as a starting material for complex heterocyclic and poly-aryl structures which are foundational to the design of molecular hosts. chemsynthesis.com

Table of Synthesized Products and Intermediates

PrecursorSynthesized Product/IntermediateField of Application
4-Chloro-N-methylaniline4-chloro-2-(2,3-dihydro-1H-isoindol-1-yl)-N-methylaniline chemsynthesis.comAdvanced Organic Scaffolds
4-Chloro-N-methylaniline4-(N-methylamino)phenylboronic acid, pinacol ester chemicalbook.comSynthetic Intermediate (e.g., for Suzuki Couplings)
Pyridine-2-formic acid (related synthesis)4-chloro-N-picoline-2-methane amide google.comPharmaceutical Intermediate (Sorafenib)
3-Chloroaniline (related compound)1-(3-chlorophenyl)-piperazine hydrochloride jocpr.comPharmaceutical Intermediate (Trazodone)
4-chloro-o-toluidine (isomer)Azo Dyes wikipedia.orgDyes and Pigments
4-chloro-o-toluidine (isomer)Chlordimeform wikipedia.orgAgrochemicals (Pesticide)

Environmental Transformation Mechanisms and Degradation Research

Abiotic Transformation Pathways in Environmental Matrices

Abiotic transformations of 4-Chloro-N-methylaniline hydrochloride involve non-biological processes such as photo-oxidation and chemical reactions with soil constituents. These pathways can lead to the partial or complete degradation of the parent compound, forming various transformation products.

Photo-oxidation Mechanisms and Degradation Kinetics

Photo-oxidation, driven by sunlight, is a significant abiotic degradation pathway for many organic compounds in the environment. For N-methylated anilines, photo-oxidation can proceed through various mechanisms. The atmospheric gas-phase photo-oxidation of simple methylamines has been studied, revealing the formation of imines and amides as major products. nilu.com It is plausible that 4-Chloro-N-methylaniline undergoes similar photo-oxidative processes. The reaction is likely initiated by hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the atmosphere and sunlit surface waters.

The proposed photo-oxidation mechanism for 4-Chloro-N-methylaniline would likely involve the abstraction of a hydrogen atom from the N-methyl group or the aromatic ring, leading to the formation of a carbon-centered or nitrogen-centered radical. Subsequent reactions with molecular oxygen would produce peroxy radicals, which can then undergo further reactions to form a variety of oxidation products. The kinetics of this process are influenced by factors such as light intensity, the concentration of photosensitizers (like dissolved organic matter), and environmental conditions. While specific kinetic data for this compound is scarce, the photo-oxidation half-life of the related compound 4-chloroaniline (B138754) in surface water with low organic matter is estimated to be between 1 to 3 hours, suggesting that photolysis can be a rapid degradation process. nih.gov

Table 1: Potential Photo-oxidation Products of N-methylanilines

PrecursorPotential ProductsReference
Methylamine (B109427)Methanimine, Formamide nilu.com
DimethylamineN-methyl-methanimine, N-methyl formamide nilu.com
TrimethylamineN,N-dimethyl formamide nilu.com

This table presents potential photo-oxidation products based on studies of simpler methylamines, suggesting possible transformation pathways for 4-Chloro-N-methylaniline.

Chemical Binding to Soil Constituents and Oxidative Coupling Reactions

In the soil environment, 4-Chloro-N-methylaniline can interact with various soil components, including organic matter and clay minerals. One of the key transformation processes is the chemical binding, or covalent bonding, of the aniline (B41778) moiety to humic substances. This process, often catalyzed by microbial enzymes or abiotic catalysts like metal oxides, can lead to the long-term sequestration of the compound in the soil matrix, reducing its bioavailability and mobility.

Oxidative coupling is a significant mechanism for the incorporation of anilines into soil organic matter. taylorfrancis.com This process involves the oxidation of the aniline to form reactive radical species, which then couple with phenolic or other reactive groups within the humic structure. rdd.edu.iqresearchgate.net The presence of the N-methyl group in 4-Chloro-N-methylaniline might influence the rate and nature of these coupling reactions. The oxidation can be catalyzed by various oxidants present in the soil, such as metal oxides (e.g., manganese and iron oxides) and certain clay minerals. rdd.edu.iq The resulting bonds are often covalent and highly stable, leading to the formation of bound residues that are resistant to further degradation. taylorfrancis.com

Biotic Transformation and Biodegradation Pathways

Microbial activity plays a pivotal role in the degradation of this compound in both aquatic and terrestrial environments. Various microorganisms have evolved enzymatic systems capable of breaking down this and related chloroaniline compounds.

Microbial Degradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of chloroanilines, including compounds structurally similar to 4-Chloro-N-methylaniline, has been observed under both aerobic and anaerobic conditions. researchwithrutgers.com In aerobic environments, the primary mechanism involves the enzymatic conversion of the aniline to a catechol derivative. nih.gov This is a critical initial step that prepares the aromatic ring for subsequent cleavage.

The initial step in the biodegradation of 4-Chloro-N-methylaniline is likely the N-demethylation to form 4-chloroaniline. This is a common metabolic reaction for N-alkylated anilines. Once formed, 4-chloroaniline is a well-studied substrate for microbial degradation. Bacteria capable of degrading 4-chloroaniline have been isolated from various environments, including agricultural soil. oup.comnih.gov The degradation typically proceeds via a modified ortho-cleavage pathway. oup.comnih.gov

Identification of Microbial Consortia and Enzymatic Pathways

Several bacterial strains have been identified that are capable of degrading chloroanilines. For instance, strains of Acinetobacter, Pseudomonas, and Klebsiella have been isolated from agricultural soil and shown to utilize 4-chloroaniline as a sole source of carbon and nitrogen. oup.comnih.gov Another example is Rhodococcus rhodochrous strain CTM, which can co-metabolize chlorinated isomers of methylaniline. nih.gov More recently, Delftia tsuruhatensis H1 has been identified as capable of degrading several chloroanilines. researchgate.net

The enzymatic pathways involved in the degradation of chloroanilines are being progressively elucidated. The key enzymes include:

Aniline oxygenase: This enzyme catalyzes the initial hydroxylation of the aniline ring to form a catechol. oup.com

Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase: These enzymes are responsible for the cleavage of the aromatic ring of the catechol intermediate. The degradation of 4-chloro-2-methylaniline (B164923) by Rhodococcus rhodochrous CTM proceeds exclusively via ortho-cleavage, involving catechol 1,2-dioxygenase. nih.gov In contrast, the degradation of other methylanilines by the same strain can involve both ortho- and meta-cleavage pathways. nih.gov The degradation of 4-chloroaniline by Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 has been shown to occur via a modified ortho-cleavage pathway, with induced activity of chlorocatechol 1,2-dioxygenase. oup.comnih.gov

Table 2: Microbial Genera Involved in Chloroaniline Degradation

Microbial GenusDegraded Compound(s)Key Pathway/EnzymeReference(s)
Acinetobacter4-ChloroanilineModified ortho-cleavage, Chlorocatechol 1,2-dioxygenase oup.comnih.gov
Pseudomonas4-ChloroanilineModified ortho-cleavage, Chlorocatechol 1,2-dioxygenase oup.comnih.gov
Klebsiella4-ChloroanilineModified ortho-cleavage, Chlorocatechol 1,2-dioxygenase oup.comnih.gov
RhodococcusChlorinated methylanilinesOrtho- and meta-cleavage, Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase nih.gov
DelftiaChloroanilinesOrtho-cleavage pathway researchgate.net
Diaphorobacterp-ChloroanilineMeta-cleavage pathway nih.gov

This interactive table summarizes key microbial genera and their roles in the degradation of chloroanilines, providing insight into the potential biological breakdown of 4-Chloro-N-methylaniline.

Elucidation of Intermediate Metabolites in Biodegradation Processes

The identification of intermediate metabolites is crucial for understanding the complete biodegradation pathway of a compound. For chloroanilines, the degradation pathways have been elucidated by identifying key intermediates.

Following the likely initial N-demethylation of 4-Chloro-N-methylaniline to 4-chloroaniline , the subsequent steps are better understood. The microbial degradation of 4-chloroaniline typically proceeds through the formation of 4-chlorocatechol (B124253) . oup.comnih.govnih.gov This intermediate is then subject to ring cleavage.

In the ortho-cleavage pathway , 4-chlorocatechol is converted to chloro-cis,cis-muconic acid. In a modified ortho-cleavage pathway , the degradation of 4-chloroaniline has been shown to lead to the equimolar liberation of chloride ions, indicating complete mineralization of the chlorine substituent. oup.comnih.gov

A novel meta-cleavage pathway for p-chloroaniline has also been reported for the strain Diaphorobacter PCA039. nih.gov The identified intermediates in this pathway include 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, 5-chloro-2-oxo-4-hydroxypentanote, and chloro-acetate, which are sequentially formed and consumed. nih.gov

While the specific intermediate metabolites for the complete biodegradation of this compound have not been fully elucidated, the known pathways for closely related compounds provide a strong basis for a proposed degradation sequence.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-methylaniline hydrochloride in laboratory settings?

Methodological Answer: Two primary synthetic strategies are documented:

  • Catalytic Hydrogenation of Urea Derivatives : Using a palladium-based catalyst under hydrogen pressure (e.g., 30 bar), yields up to 98% are achieved. Additives like KOtBu enhance selectivity, while substitutions (e.g., NaHBEt₃ or NaOH) reduce yields (81–89%) .
  • Stepwise Synthesis via Ethyleneimine : Reacting 4-chloro-N-methylaniline with ethyleneimine in the presence of AlCl₃ forms an intermediate ethylenediamine derivative. Subsequent acylation with benzoyl chloride and cyclization using POCl₃ yields pharmaceuticals like medazepam .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and methyl groups.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 159.045 for the parent ion) .
  • X-ray Crystallography : Resolves binding conformations in enzyme complexes, such as the hydrophobic interactions with Choline kinase α’s alternative binding pocket .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-certified respirators for organic vapors (e.g., A-class filters) and acid gases (B-class filters) .
  • Engineering Controls : Negative-pressure ventilation and continuous airflow systems to minimize inhalation risks.
  • PPE : Chemical-resistant gloves and lab coats to prevent dermal exposure.

Advanced Research Questions

Q. How does this compound modulate Choline kinase α (ChoKα) activity?

Methodological Answer:

  • Binding Mechanism : The compound’s 4-chloro-N-methylaniline moiety accesses a hydrophobic pocket adjacent to ChoKα’s active site, inducing conformational changes (e.g., 90° rotation of Y256) .
  • Affinity Studies : Flexible linkers in derivatives (e.g., compound 9a) improve dissociation constants (Kd = 0.11 μM vs. 0.62 μM for shorter analogs) .
  • Biological Impact : Caspase-3-dependent apoptosis in cell lines, validated via flow cytometry and crystallography (PDB ID: 4CG8) .

Q. What role does this compound play in asymmetric catalysis?

Methodological Answer:

  • Iridium-Catalyzed Ring-Opening Reactions : As a nucleophile, it achieves moderate enantioselectivity (e.g., 60–70% ee) in oxabicyclic alkene reactions. Substituent effects are critical; 4-chloro substitution yields higher enantioselectivity than 3-chloro analogs .
  • Optimization : Screening chiral ligands (e.g., BINAP derivatives) and solvent polarity adjustments improve stereochemical outcomes.

Q. How can computational modeling enhance the design of 4-chloro-N-methylaniline-based inhibitors?

Methodological Answer:

  • Pharmacophore Mapping : Identifies critical features (e.g., chloro-substituted aromatic ring, methyl group) for target binding .
  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility of linkers to optimize access to adjacent binding pockets in ChoKα .
  • Density Functional Theory (DFT) : Validates electron-density correlations and kinetic-energy distributions in synthetic intermediates .

Q. How should researchers address contradictions in hydrogenation reaction yields under varying conditions?

Methodological Answer:

  • Pressure Dependence : Lower hydrogen pressure (e.g., 10 bar) reduces selectivity but maintains conversion rates. Mechanistic studies suggest competing pathways for N-monomethylamine vs. dimethylamine formation .
  • Additive Screening : Statistical tools (e.g., Design of Experiments) quantify the impact of bases (KOtBu vs. NaOH) on byproduct profiles .

Q. What is the compound’s utility in synthesizing benzodiazepine derivatives like medazepam?

Methodological Answer:

  • Key Intermediate : Reacts with ethyleneimine to form N-(4-chlorophenyl)-N-methylethylene diamine, followed by benzoylation and cyclization.
  • Quality Control : Monitor reaction progress via HPLC to isolate intermediates and minimize impurities (e.g., unreacted isocyanates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-N-methylaniline hydrochloride
Reactant of Route 2
4-Chloro-N-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.